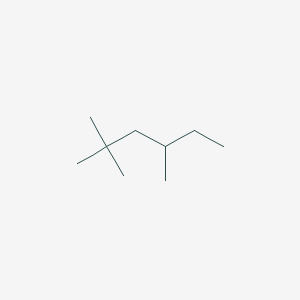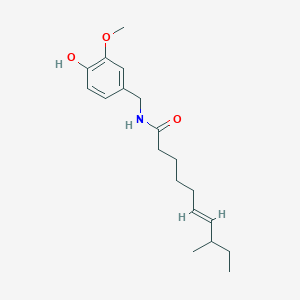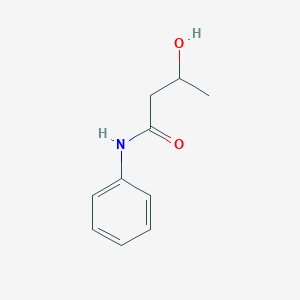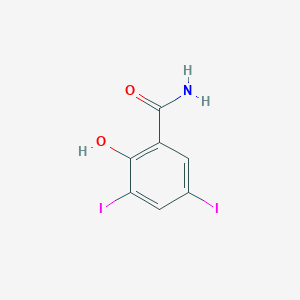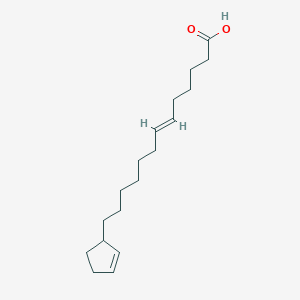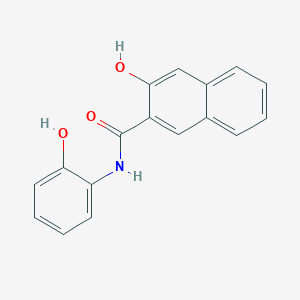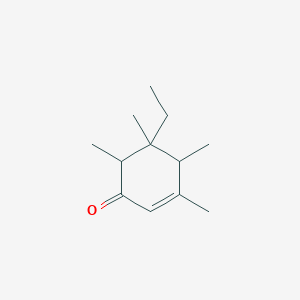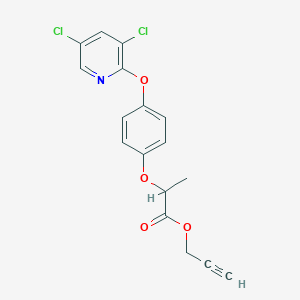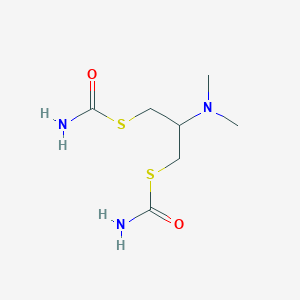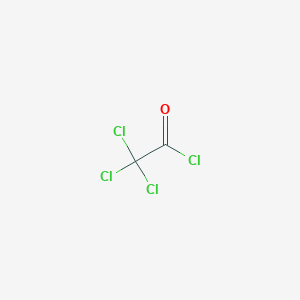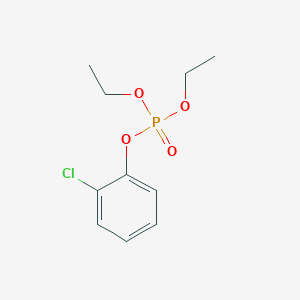
Phosphoric acid, o-chlorophenyl diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, o-chlorophenyl diethyl ester, also known as ethyl o-chlorophenylphosphonate (ECPP), is a chemical compound that has a wide range of applications in scientific research. It is a colorless liquid with a strong odor and is soluble in organic solvents such as ethanol and ether. ECPP is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. Due to its inhibitory activity, ECPP has been extensively used in the field of neuroscience to study the mechanisms of neurotransmission and neuromuscular function.
Mécanisme D'action
ECPP acts as a competitive inhibitor of acetylcholinesterase, binding to the active site of the enzyme and preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which enhances neurotransmission and neuromuscular function. ECPP has been shown to have a high affinity for acetylcholinesterase, making it a potent inhibitor of the enzyme.
Effets Biochimiques Et Physiologiques
The inhibition of acetylcholinesterase by ECPP has a number of biochemical and physiological effects. Increased levels of acetylcholine in the nervous system can lead to enhanced cognitive function, improved memory retention, and increased muscle contraction. However, excessive accumulation of acetylcholine can also lead to overstimulation of the nervous system, leading to seizures, convulsions, and respiratory failure.
Avantages Et Limitations Des Expériences En Laboratoire
ECPP has several advantages as a tool for scientific research. It is a potent inhibitor of acetylcholinesterase, making it an effective tool for studying the mechanisms of neurotransmission and neuromuscular function. It is also relatively easy to synthesize in a laboratory setting, making it readily available for research purposes. However, ECPP also has some limitations. It is a toxic compound and must be handled with care to avoid exposure. It can also have adverse effects on the nervous system if used in excessive amounts.
Orientations Futures
There are several future directions for research involving ECPP. One area of interest is the development of new drugs that target acetylcholinesterase as a treatment for Alzheimer's disease and other neurological disorders. ECPP may also have potential as a therapeutic agent for muscle disorders such as myasthenia gravis. Further research is needed to explore these potential applications of ECPP. Additionally, new methods for synthesizing ECPP and other phosphonate compounds may be developed to improve their availability and purity for research purposes.
Méthodes De Synthèse
ECPP can be synthesized through the reaction between o-chlorophenylphosphonic acid and ethanol in the presence of a catalyst such as sulfuric acid. The reaction yields ECPP as a clear liquid with a purity of up to 95%. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
ECPP has been widely used in scientific research as a tool to study the mechanisms of neurotransmission and neuromuscular function. It is a potent inhibitor of acetylcholinesterase, which is responsible for breaking down acetylcholine in the nervous system. By inhibiting the activity of this enzyme, ECPP can increase the concentration of acetylcholine in the synaptic cleft, leading to enhanced neurotransmission.
Propriétés
Numéro CAS |
16462-86-5 |
|---|---|
Nom du produit |
Phosphoric acid, o-chlorophenyl diethyl ester |
Formule moléculaire |
C10H14ClO4P |
Poids moléculaire |
264.64 g/mol |
Nom IUPAC |
(2-chlorophenyl) diethyl phosphate |
InChI |
InChI=1S/C10H14ClO4P/c1-3-13-16(12,14-4-2)15-10-8-6-5-7-9(10)11/h5-8H,3-4H2,1-2H3 |
Clé InChI |
APOXHPYVMRKTKO-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)OC1=CC=CC=C1Cl |
SMILES canonique |
CCOP(=O)(OCC)OC1=CC=CC=C1Cl |
Autres numéros CAS |
16462-86-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



